molecular formula C33H36N2O7 B12033474 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033474
M. Wt: 572.6 g/mol
InChI Key: XDRUTPOVAJDOEW-OWWNRXNESA-N
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Description

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C33H36N2O7 and a molecular weight of 572.664 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as benzyloxy, hydroxy, methoxy, and morpholinyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents such as chloroform and methanol, and the reactions are often carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its complex structure, which includes multiple functional groups and a pyrrol-2-one core. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

Molecular Formula

C33H36N2O7

Molecular Weight

572.6 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H36N2O7/c1-22-19-25(10-12-27(22)42-21-23-7-4-3-5-8-23)31(37)29-30(24-9-11-26(36)28(20-24)40-2)35(33(39)32(29)38)14-6-13-34-15-17-41-18-16-34/h3-5,7-12,19-20,30,36-37H,6,13-18,21H2,1-2H3/b31-29+

InChI Key

XDRUTPOVAJDOEW-OWWNRXNESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O)OCC5=CC=CC=C5

Origin of Product

United States

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